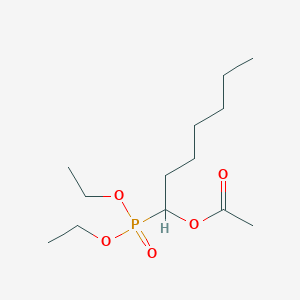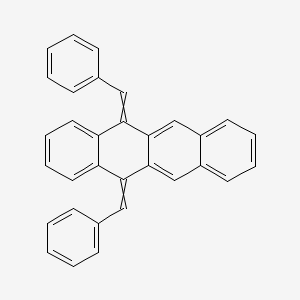
Dioctadecyldiphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctadecyldiphosphonic acid is an organophosphorus compound characterized by the presence of two long alkyl chains and two phosphonic acid groups. This compound is known for its ability to form self-assembled monolayers on various substrates, making it valuable in surface chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dioctadecyldiphosphonic acid can be synthesized through several methods. One common approach involves the reaction of octadecylphosphonic acid with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Dioctadecyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the alkyl chains or the phosphonic acid groups.
Substitution: The hydrogen atoms in the phosphonic acid groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Dioctadecyldiphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the formation of self-assembled monolayers on metal oxides, enhancing the properties of surfaces for catalysis and sensor applications.
Biology: The compound is employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: It is investigated for its potential in drug delivery systems due to its ability to form stable monolayers.
Wirkmechanismus
The mechanism of action of dioctadecyldiphosphonic acid primarily involves its ability to form strong bonds with metal oxide surfaces through its phosphonic acid groups. This interaction leads to the formation of stable self-assembled monolayers, which can modify the surface properties of the substrate. The long alkyl chains provide hydrophobic characteristics, making the modified surfaces resistant to water and other polar solvents .
Vergleich Mit ähnlichen Verbindungen
Octadecylphosphonic acid: Similar in structure but contains only one phosphonic acid group.
Hexadecylphosphonic acid: Similar but with shorter alkyl chains.
Dodecylphosphonic acid: Another similar compound with even shorter alkyl chains.
Uniqueness: Dioctadecyldiphosphonic acid is unique due to its dual phosphonic acid groups and long alkyl chains, which provide enhanced stability and hydrophobicity compared to its counterparts. This makes it particularly valuable in applications requiring robust and durable surface modifications .
Eigenschaften
CAS-Nummer |
922525-32-4 |
|---|---|
Molekularformel |
C36H76O5P2 |
Molekulargewicht |
650.9 g/mol |
IUPAC-Name |
[hydroxy(octadecyl)phosphoryl]oxy-octadecylphosphinic acid |
InChI |
InChI=1S/C36H76O5P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(37,38)41-43(39,40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)(H,39,40) |
InChI-Schlüssel |
URVGKIIDBNVTAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)OP(=O)(CCCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)





![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)


![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

